molecular formula C4H6F3IO B8593907 CF3CH2Chich2OH

CF3CH2Chich2OH

Cat. No. B8593907
M. Wt: 253.99 g/mol
InChI Key: VHIMDDDEWZJNRY-UHFFFAOYSA-N
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Patent
US08871384B2

Procedure details

Into a 3-liter autoclave were poured 174 g (3.0 mol) of allyl alcohol, 49.2 g (0.3 mol) of α,α′-azobis isobutyronitrile (AIBN) and 300 ml of ethyl acetate. After decreasing the inside pressure (100 mmHg) on ice bath, N2 was introduced, and the inside pressure was decreased again. Thereafter, 588 g (3.0 mol) of CF3I was introduced and the mixture was slowly heated up to 60° C. After completion of the reaction, the reaction solution was cooled and washed with 1 mol/liter of an aqueous solution of HCl for separation of the solution. After that, refining by distillation was carried out, and 533 g (2.1 mol) of a fluorine-containing iodide (a): CF3CH2CHICH2OH was obtained.
Quantity
174 g
Type
reactant
Reaction Step One
Quantity
49.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
588 g
Type
reactant
Reaction Step Three
Name
fluorine
Quantity
533 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:4])[CH:2]=[CH2:3].N(C(C)(C)C#N)=NC(C)(C)C#N.N#N.[C:19](I)([F:22])([F:21])[F:20].FF.[I-:26]>C(OCC)(=O)C>[C:19]([CH2:3][CH:2]([CH2:1][OH:4])[I:26])([F:22])([F:21])[F:20]

Inputs

Step One
Name
Quantity
174 g
Type
reactant
Smiles
C(C=C)O
Name
Quantity
49.2 g
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Three
Name
Quantity
588 g
Type
reactant
Smiles
C(F)(F)(F)I
Step Four
Name
fluorine
Quantity
533 g
Type
reactant
Smiles
FF
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction solution was cooled
WASH
Type
WASH
Details
washed with 1 mol/liter of an aqueous solution of HCl for separation of the solution
DISTILLATION
Type
DISTILLATION
Details
After that, refining by distillation

Outcomes

Product
Name
Type
product
Smiles
C(F)(F)(F)CC(I)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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